molecular formula C10H9F3O3 B13446673 Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Methyl 5-methoxy-2-(trifluoromethyl)benzoate

Cat. No.: B13446673
M. Wt: 234.17 g/mol
InChI Key: WJRHDSUQCDLIAV-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-(trifluoromethyl)benzoate typically involves the esterification of 5-methoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-methoxy-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 3-methoxy-5-(trifluoromethyl)benzoate
  • Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This arrangement can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.

Biological Activity

Methyl 5-methoxy-2-(trifluoromethyl)benzoate is an organic compound characterized by its unique chemical structure, which includes a methoxy group and a trifluoromethyl group attached to a benzoate framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C10H9F3O2
  • Functional Groups : Methoxy (-OCH₃), Trifluoromethyl (-CF₃)

The trifluoromethyl group is known for imparting significant electron-withdrawing properties, enhancing the compound's lipophilicity and reactivity, which can influence its biological interactions and pharmacological effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated potential as antimicrobial agents. The presence of the trifluoromethyl group often correlates with increased potency against various microbial strains .
  • Anti-inflammatory Activity : Some studies suggest that this compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties, with mechanisms involving the inhibition of specific cancer-related pathways or enzymes .

The mechanism by which this compound exerts its biological effects typically involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions and hydrogen bonding, facilitating cellular uptake and subsequent biological activity .

Case Studies

  • Antimicrobial Activity Evaluation :
    • A study evaluated the antimicrobial efficacy of this compound against several bacterial and fungal strains. Minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing significant activity against pathogens such as Staphylococcus aureus and Candida albicans.
    CompoundMIC (µg/ml)Target Organism
    This compound31.25C. albicans
    This compound62.5S. aureus
  • Anti-inflammatory Mechanism Investigation :
    • In vitro studies assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages, demonstrating a reduction in pro-inflammatory cytokine production (e.g., TNF-α and IL-6), indicating potential therapeutic applications in inflammatory diseases.

Applications in Research and Industry

This compound is utilized in various domains:

  • Pharmaceutical Development : Its derivatives are explored for their potential as drug candidates targeting microbial infections and inflammatory conditions.
  • Agrochemical Applications : The compound's antimicrobial properties make it a candidate for developing new agrochemicals aimed at protecting crops from pathogens .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 5-methoxy-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-8(10(11,12)13)7(5-6)9(14)16-2/h3-5H,1-2H3

InChI Key

WJRHDSUQCDLIAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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